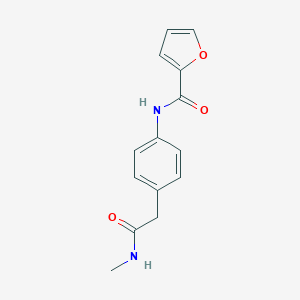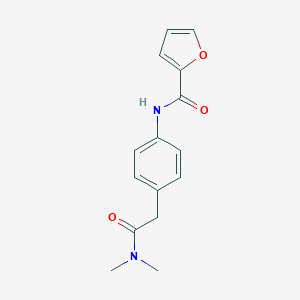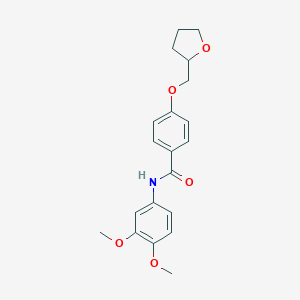
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” is a chemical compound . It is a resveratrol analogue, which has been studied for its potential chemoprophylactic properties against various cancers, including colorectal cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-bromophenyl)furan-2-carboxamide” was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
The compound [11C]CPPC, which is similar in structure to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This allows for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding a variety of neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to specifically measure microglial activity noninvasively represents a significant advancement in the study of neuroinflammation (Horti et al., 2019).
Antimicrobial Activity
Furan-3-carboxamides, structurally related to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and alga. This indicates potential applications in developing new antimicrobial agents (Zanatta et al., 2007).
Synthesis and Properties of Furan-2-carboxamides
Research on the synthesis and properties of furan-2-carboxamides, including those structurally similar to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, provides insights into their potential applications in medicinal chemistry and drug design. These compounds have been subjected to various chemical reactions to explore their reactivity and potential as building blocks for more complex molecules (El’chaninov & Aleksandrov, 2017).
Antiprotozoal Agents
Compounds structurally related to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide have been evaluated as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the potential of these compounds in treating diseases such as malaria (Ismail et al., 2004).
Dual Channel Detection of Ions
A phenoxazine-based fluorescence chemosensor, structurally related to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor's ability to detect these ions with high sensitivity and selectivity, coupled with its application in bio-imaging in live cells and zebrafish, showcases its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).
Zukünftige Richtungen
The future directions for the study of “N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” could include further investigation into its potential chemoprophylactic properties against various cancers, as suggested by studies on similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Wirkmechanismus
Target of Action
The primary targets of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide are the p53 and p21 proteins . These proteins play a crucial role in cell cycle regulation, particularly in the G2/M phase .
Mode of Action
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide interacts with its targets by inducing G2/M cell cycle arrest . This is achieved through the activation of p53 and p21 proteins . The compound also triggers several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .
Biochemical Pathways
The compound affects the extrinsic “death-receptor-mediated” and the intrinsic “mitochondrial-mediated” pathways . These pathways regulate caspase-dependent apoptosis, a physiological mechanism for non-inflammatory, programmed cell death .
Pharmacokinetics
The compound’s effect on hct116 colorectal cancer cells was observed up to 72 hours post-treatment , suggesting it may have a prolonged presence in the system.
Result of Action
The compound’s action results in apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This leads to a potent suppressive effect on HCT116 colorectal cancer cells .
Action Environment
, suggesting that the cellular environment plays a role in its action.
Eigenschaften
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMJLWQWLBCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)
![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)
![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349786.png)


![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)
![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)
![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)
![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)
![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)